Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate
Overview
Description
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate typically involves multiple steps. One common method includes the bromination of an indole derivative followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the bromination step might use N-bromosuccinimide (NBS) in the presence of a radical initiator, while the silylation step could involve the use of trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for larger volumes. This could involve continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of automated systems for reagent addition and product isolation would also be common to enhance efficiency and reduce human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted indoles, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-1H-indole-3-carboxylate: Lacks the trimethylsilyl group, which can affect its reactivity and solubility.
Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate: Similar structure but without the bromine atom, leading to different reactivity.
Uniqueness
The presence of both the bromine atom and the trimethylsilyl group in Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate makes it unique. The bromine atom allows for further functionalization through substitution reactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity.
Biological Activity
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological properties, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 2161358-14-9
- Molecular Formula : C16H22BrNO3Si
- Molecular Weight : 384.3403 g/mol
- SMILES Notation : COC(=O)c1cn(c2c1cc(Br)cc2)COCCSi(C)C
Synthesis
The synthesis of this compound typically involves the bromination of indole derivatives followed by the introduction of the trimethylsilyl ether group. The synthesis process has been optimized to enhance yield and purity, making it suitable for further biological testing.
Antitumor Activity
Recent studies have indicated that derivatives of indole compounds, including this compound, exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in tumor growth and proliferation, particularly those associated with cell cycle regulation.
- Case Study : In a mouse model study, compounds with similar structures demonstrated effective inhibition of tumor growth in colon cancer models, suggesting potential applicability in cancer therapy .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific kinases involved in cancer progression:
Compound | Target Kinase | IC50 Value (nM) |
---|---|---|
CFI-400945 | PLK4 | <10 |
Compound 82a | Pim Kinases (Pim-1, Pim-2, Pim-3) | 0.4 - 1.1 |
Compound 109 | EGFR T790M | 5.3 |
These findings indicate that this compound may possess similar inhibitory effects against these targets.
Selectivity and Potency
The selectivity of this compound for tumor cells versus normal cells is critical for its therapeutic potential. Preliminary data suggest that it exhibits a favorable selectivity profile, with lower toxicity to normal cells compared to cancerous cells .
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Antiproliferative Effects : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the indole ring can enhance potency and selectivity against specific cancer types .
- Clinical Implications : The potential for this compound to be developed into a clinical candidate is supported by its robust biological activity and favorable safety profile observed in preclinical studies.
Properties
IUPAC Name |
methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)indole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3Si/c1-20-16(19)14-10-18(11-21-7-8-22(2,3)4)15-6-5-12(17)9-13(14)15/h5-6,9-10H,7-8,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAQLYNHRHRKNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C1C=C(C=C2)Br)COCC[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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